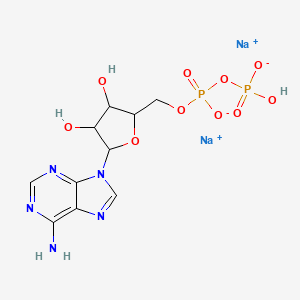
Adenosine 5'-diphosphate (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 5'-diphosphate (sodium salt) is a nucleotide that plays a crucial role in cellular energy transfer and metabolism. It is an essential component in the synthesis of adenosine triphosphate (ATP), which is the primary energy carrier in cells. This compound is also involved in various biochemical processes, including nucleic acid metabolism and signal transduction.
準備方法
Synthetic Routes and Reaction Conditions: Adenosine 5'-diphosphate (sodium salt) can be synthesized through several methods. One common approach involves the enzymatic conversion of adenosine monophosphate (AMP) to adenosine 5'-diphosphate (ADP) using adenylate kinase. Another method includes the chemical synthesis of ADP from adenosine and diphosphate salts under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of adenosine 5'-diphosphate (sodium salt) typically involves large-scale enzymatic reactions or chemical synthesis processes. These methods are optimized to ensure high yield and purity of the final product. The production process may also include purification steps such as crystallization and chromatography to obtain the desired compound.
化学反応の分析
Types of Reactions: Adenosine 5'-diphosphate (sodium salt) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: The oxidation of adenosine 5'-diphosphate (sodium salt) can lead to the formation of adenosine triphosphate (ATP) and other oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of adenosine nucleotides.
Substitution: Substitution reactions can result in the formation of modified adenosine nucleotides with different functional groups.
科学的研究の応用
Adenosine 5'-diphosphate (sodium salt) has a wide range of applications in scientific research, including:
Chemistry: It is used as a substrate in enzymatic studies and as a building block in the synthesis of nucleotide analogs.
Biology: ADP is involved in cellular respiration and energy metabolism, making it a valuable tool in studying metabolic pathways.
Medicine: ADP is used in platelet aggregation studies and as a diagnostic tool in cardiovascular research.
Industry: It is utilized in the production of pharmaceuticals and as a component in various biochemical assays.
作用機序
Adenosine 5'-diphosphate (sodium salt) exerts its effects through its role in energy transfer and signal transduction. It acts as a substrate for enzymes such as ATP synthase, which converts ADP to ATP, providing energy for cellular processes. ADP also interacts with purinergic receptors, such as P2Y1, P2Y12, and P2X1, influencing platelet activation and other cellular responses.
類似化合物との比較
Adenosine 5'-diphosphate (sodium salt) is similar to other nucleotides such as adenosine monophosphate (AMP) and adenosine triphosphate (ATP). it is unique in its role as an intermediate in energy metabolism and its involvement in platelet aggregation. Other similar compounds include guanosine diphosphate (GDP) and cytidine diphosphate (CDP), which also play roles in nucleotide metabolism and cellular signaling.
特性
分子式 |
C10H13N5Na2O10P2 |
|---|---|
分子量 |
471.17 g/mol |
IUPAC名 |
disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |
InChIキー |
ORKSTPSQHZNDSC-UHFFFAOYSA-L |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















